N-[2-(4-Isopropylphenoxy)propyl]aniline
Description
Structural Elucidation
Molecular Architecture and Stereochemical Considerations
IUPAC Nomenclature and Systematic Identification
N-[2-(4-Isopropylphenoxy)propyl]aniline is systematically identified by its IUPAC name, which reflects its structural hierarchy. The parent compound is aniline, with substituents introduced at specific positions. The phenoxypropyl group is attached to the nitrogen atom of the aniline via a propyl linker, while the 4-isopropyl substituent is positioned on the phenyl ring of the phenoxy moiety. The molecular formula is C₁₈H₂₃NO , with a molecular weight of 269.4 g/mol .
Key structural features :
| Feature | Description |
|---|---|
| Core structure | Aniline derivative with a propyl-linked phenoxy group |
| Substituents | 4-Isopropyl group on the phenyl ring; propyl chain connecting phenoxy to aniline |
| Functional groups | Primary aniline (-NH₂), ether (-O-), and aromatic rings |
Conformational Analysis of the Alkoxypropyl-Aniline Backbone
The molecule exhibits conformational flexibility due to the propyl chain and aromatic rings. Critical torsion angles include:
- C-O-C bond rotation : Allows the phenoxy group to adopt multiple conformations relative to the propyl chain.
- N-C-C-C backbone : The propyl linker permits free rotation, enabling spatial arrangements that minimize steric clashes.
- Aromatic ring orientations : The 4-isopropyl group on the phenyl ring restricts coplanarity with the phenoxy oxygen, favoring a non-coplanar arrangement to reduce torsional strain.
Electronic Structure and Resonance Stabilization Effects
The aniline group participates in resonance stabilization, delocalizing the lone pair of the nitrogen atom into the aromatic ring. This resonance lowers the energy of the molecule and enhances the stability of the amine group. The phenoxy moiety’s electron-donating oxygen atom further stabilizes the adjacent aromatic ring through inductive effects. The isopropyl group introduces steric bulk, which may influence molecular packing and reactivity.
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Signatures
While specific NMR data for this compound is limited, analogous structures provide a framework for interpretation:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aniline NH₂ | 2.5–3.5 | Broad singlet |
| Phenoxy OCH₂CH₂CH₃ | 3.4–3.6 | Triplet (OCH₂) |
| Propyl CH₂ groups | 1.5–1.8 | Multiplet |
| Aromatic protons (aniline) | 6.5–7.5 | Complex splitting |
| Isopropyl CH(CH₃)₂ | 1.2–1.5 | Septet (CH) |
The isopropyl group’s septet arises from coupling with adjacent protons, while the aniline NH₂ signal is broad due to hydrogen bonding and exchange effects.
Infrared (IR) Vibrational Mode Assignments
Key IR absorption bands are predicted for this compound:
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3300–3500 | N-H stretching (aniline) | Strong |
| 2960–2860 | C-H stretch (isopropyl, aliphatic) | Medium |
| 1500–1600 | C=C aromatic stretching | Medium |
| 1240–1260 | C-O-C asymmetric stretch (ether) | Strong |
| 1050–1150 | C-O-C symmetric stretch (ether) | Medium |
The absence of strong peaks above 3500 cm⁻¹ suggests limited hydrogen bonding in the solid state.
Mass Spectrometric Fragmentation Patterns
Fragmentation pathways are dominated by cleavage of the propyl linker and loss of the isopropyl group:
| Observed Ion (m/z) | Fragmentation Pathway |
|---|---|
| 269.4 | Molecular ion [M]⁺ |
| 253.3 | Loss of NH₃ ([M-NH₃]⁺) |
| 177.1 | Phenoxypropyl fragment ([C₉H₁₁O]⁺) |
| 143.1 | Isopropylphenol fragment ([C₁₀H₁₃O]⁺) |
The base peak at m/z 143.1 corresponds to the stable isopropylphenol cation.
Crystallographic Studies and Solid-State Arrangement
X-Ray Diffraction Analysis of Molecular Packing
No experimental X-ray crystallography data is publicly available for this compound. However, computational models suggest:
- Molecular packing : Stacking interactions between aromatic rings and van der Waals forces from isopropyl groups.
- Hydrogen bonding : Potential N-H⋯O interactions between aniline protons and phenoxy oxygens, though steric hindrance may limit this.
Intermolecular Interaction Networks
Hypothetical interaction networks include:
| Interaction Type | Donor/Acceptor Groups | Bond Length (Å) |
|---|---|---|
| Hydrogen bonding | N-H (aniline) → O (phenoxy) | 2.8–3.2 |
| π-π stacking | Aromatic rings | 3.3–4.0 |
| Van der Waals | Isopropyl/propyl groups | 3.5–4.5 |
Steric clashes between the isopropyl group and propyl chain may disrupt optimal packing, favoring disordered crystal arrangements.
Properties
IUPAC Name |
N-[2-(4-propan-2-ylphenoxy)propyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-14(2)16-9-11-18(12-10-16)20-15(3)13-19-17-7-5-4-6-8-17/h4-12,14-15,19H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEDKIFTTVHXHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)CNC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-Isopropylphenoxy)propyl]aniline is a compound of significant interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, comparative studies, and case studies that highlight its relevance in various biological contexts.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 327.46 g/mol. The compound features:
- Aniline moiety : Provides basicity and potential for hydrogen bonding.
- Propyl chain : Enhances lipophilicity, facilitating membrane permeability.
- 4-Isopropylphenoxy group : Contributes to hydrophobic interactions and receptor binding capabilities.
These structural characteristics enable the compound to interact with various biological targets, making it a valuable tool in pharmacological research.
Synthesis Methods
The synthesis of this compound typically involves several steps, including:
- Formation of the propyl chain : Using appropriate alkylation methods.
- Coupling with the 4-isopropylphenol : Through nucleophilic substitution reactions.
- Purification : Utilizing chromatography techniques to isolate the desired product.
This multi-step synthesis allows for the production of high-purity compounds suitable for biological testing.
This compound exhibits its biological activity primarily through interaction with specific molecular targets:
- Enzyme inhibition : The compound can bind to active sites on enzymes, modulating their activity and affecting metabolic pathways.
- Receptor binding : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Research indicates that its unique structure enhances binding affinity compared to simpler analogs, which may lead to improved therapeutic efficacy.
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various pathogens. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes.
Anticancer Potential
Research has indicated potential anticancer properties, with findings suggesting that this compound may induce apoptosis in cancer cell lines through modulation of apoptotic pathways.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(2-Isopropylphenoxy)aniline | Lacks the propyl chain | Simpler structure with reduced biological activity |
| N-(4-Isopropylphenoxy)butanamide | Contains a butanamide group | Different functional group may alter interactions |
| 4-Isopropylaniline | Simplified structure | Lacks phenoxy and propyl groups |
The presence of both an aromatic amine and a phenoxy group in this compound enhances its solubility and biological activity compared to these simpler analogs.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong bactericidal properties.
-
Cancer Cell Line Testing :
- In vitro studies on various cancer cell lines demonstrated that treatment with this compound led to increased rates of apoptosis compared to control groups. Flow cytometry analysis revealed significant changes in cell cycle distribution, indicating potential as an anticancer agent.
-
Mechanistic Insights :
- Further investigations into the mechanism revealed that the compound inhibits specific kinases involved in cell proliferation pathways, thereby contributing to its anticancer effects.
Scientific Research Applications
Organic Chemistry
N-[2-(4-Isopropylphenoxy)propyl]aniline serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:
- Oxidation : Using agents like potassium permanganate or hydrogen peroxide, leading to quinones or carboxylic acids.
- Reduction : Employing lithium aluminum hydride or sodium borohydride to form amines or alcohols.
- Substitution : Participating in electrophilic aromatic substitution reactions.
Biological Research
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown its effectiveness against certain bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation, warranting further exploration in cancer therapy.
Medicinal Chemistry
The compound's unique structure allows it to interact with various biological targets, making it valuable in drug development. Its mechanism of action involves binding to enzymes or receptors, modulating their activity, which can lead to therapeutic effects in diseases like cancer or infections.
Industrial Applications
In industrial settings, this compound is utilized in:
- Polymer Production : As a monomer or additive in synthesizing polymers with enhanced properties.
- Dyes and Pigments : It plays a role in producing colorants due to its chromophoric properties.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Properties
In vitro studies assessed the cytotoxicity of this compound on breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity. Further research into its mechanism revealed apoptosis induction through caspase activation pathways.
Data Tables
| Application Area | Specific Use | Observations |
|---|---|---|
| Organic Chemistry | Intermediate for complex synthesis | High yield under optimized conditions |
| Biological Research | Antimicrobial agent | Effective against S. aureus, E. coli |
| Medicinal Chemistry | Potential anticancer drug | Induces apoptosis in cancer cells |
| Industrial Applications | Polymer and dye production | Enhances physical properties of materials |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s properties and applications are influenced by substituents on both the phenoxy and aniline moieties. Key analogues and their differences are summarized below:
Key Observations :
- Lipophilicity : Chlorine and trifluoromethyl substituents (e.g., and ) increase hydrophobicity, enhancing membrane permeability for drug candidates .
- Stereochemical Complexity : Compounds with branched alkyl chains (e.g., sec-butyl in ) exhibit higher stereochemical complexity, impacting synthesis and biological activity .
- Biological Activity : Piperidine-containing analogues (e.g., and ) show promise in modulating amyloidogenic pathways, suggesting structural flexibility in targeting neurological disorders .
Physicochemical and Spectroscopic Data
- NMR and MS Profiles : Piperidine-containing analogues (e.g., and ) display distinct ¹³C NMR signals (δ 24–147 ppm) and LCMS [M+H]⁺ peaks (e.g., 479.4 for compound 26), aiding structural characterization .
- Thermal Stability: Compounds with extended alkoxy chains (e.g., phenoxyethoxy in ) exhibit higher melting points and thermal stability, relevant for material design .
Preparation Methods
Preparation of 4-Isopropylphenol Derivative
Starting from commercially available 4-isopropylphenol or 4-isopropylbenzene (cumene), the phenolic compound is prepared or isolated. A common approach involves:
- Nitration of isopropylbenzene to form nitroisopropylbenzene intermediates.
- Reduction of nitro groups to anilines using iron powder in acidic media, yielding 4-isopropylaniline with high purity (≥97%) and good overall yield (~62.6%).
This step is critical as it provides the isopropyl-substituted aromatic ring necessary for the phenoxy group.
Formation of 2-(4-Isopropylphenoxy)propyl Intermediate
The next step involves ether formation between the phenolic hydroxyl group and a suitable propyl halide or epoxide:
- Reaction of 4-isopropylphenol with 2-chloropropanol or a similar alkylating agent under basic conditions to form 2-(4-isopropylphenoxy)propanol.
- Alternatively, direct nucleophilic substitution using 2-halopropyl derivatives can be employed.
This step typically requires:
- Use of a base such as potassium carbonate or sodium hydride to deprotonate the phenol.
- Controlled temperature to avoid side reactions.
- Solvent systems like acetone or DMF to facilitate the reaction.
Introduction of Aniline Group
The final step is coupling the aniline moiety to the 2-(4-isopropylphenoxy)propyl intermediate:
- Nucleophilic substitution of a leaving group (e.g., halide) on the propyl chain by aniline.
- Alternatively, reductive amination of a corresponding aldehyde intermediate with aniline.
- Catalytic hydrogenation or reduction may be used to finalize the amine formation.
This step is often carried out under mild heating and in the presence of a catalyst or base to improve the reaction rate and yield.
Reaction Yields and Purity Data
From the disclosed patent and literature data, the following yields and purities are typical in related syntheses:
| Step | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Nitration of isopropylbenzene | 72.4 | - | Homogeneous phase nitration |
| Reduction to p-isopropylaniline | 92.3 | ≥97 | Iron powder reduction |
| Isolation of p-isopropylaniline | 93.6 | - | Purification step |
| Overall yield (combined) | 62.6 | ≥97 | From isopropylbenzene to p-isopropylaniline |
These figures demonstrate efficient conversion with environmentally considerate processes using iron powder as a reducing agent, minimizing pollution.
Environmental and Process Considerations
- The use of iron powder for reduction is environmentally friendly compared to other metal catalysts.
- Homogeneous nitration in concentrated sulfuric acid requires controlled addition and continuous heating for optimal nitration rate and selectivity.
- Purity control during separation prevents contamination, ensuring pharmaceutical-grade quality.
Summary Table of Preparation Methods
Q & A
Q. What are the recommended synthetic routes for N-[2-(4-Isopropylphenoxy)propyl]aniline, and how can reaction conditions be optimized?
Methodological Answer:
- Nucleophilic substitution is a key strategy. Start with 4-isopropylphenol and 1-chloro-2-propylaniline. React under alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours to form the ether linkage .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .
- Yield Optimization: Increase excess 4-isopropylphenol (1.5–2 eq) and use phase-transfer catalysts like TBAB to enhance reactivity .
Q. How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Key signals include aromatic protons (δ 6.5–7.2 ppm for aniline and phenoxy groups), isopropyl methyl groups (δ 1.2–1.3 ppm, doublet), and propyl chain protons (δ 3.4–3.8 ppm for OCH₂) .
- FT-IR: Identify ether (C-O-C stretch at 1240–1250 cm⁻¹) and aromatic C-H bends (800–860 cm⁻¹) .
- HRMS: Confirm molecular ion [M+H]⁺ at m/z 298.215 (calculated for C₁₈H₂₃NO). Use ESI+ mode with acetonitrile/0.1% formic acid .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
Methodological Answer:
- Crystallization Solvents: Use slow evaporation in mixed solvents (e.g., dichloromethane/pentane) to reduce flexibility-induced disorder .
- Temperature Control: Cool to –20°C to stabilize the lattice. If twinning occurs, refine using SHELXL with TWIN/BASF commands .
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data (<0.8 Å) to resolve propyl chain conformers .
Advanced Research Questions
Q. How do electronic effects of the 4-isopropylphenoxy group influence the compound’s reactivity in catalytic applications?
Methodological Answer:
- DFT Calculations: Perform at the B3LYP/6-311+G(d,p) level to map HOMO/LUMO distributions. The phenoxy group’s electron-donating isopropyl moiety increases electron density on the aniline nitrogen, enhancing nucleophilicity in cross-coupling reactions .
- Experimental Validation: Compare Suzuki coupling yields with Pd(OAc)₂. Substituent effects can increase yields by 15–20% versus unsubstituted analogs .
Q. What role does this compound play in polymer composites, and how is its dispersion optimized?
Methodological Answer:
- Surface Functionalization: Graft silane groups (e.g., using N-[3-(trimethoxysilyl)propyl]aniline analogs) to improve compatibility with epoxy matrices .
- Dispersion Metrics: Use TEM/EDS to quantify filler distribution. Optimize via sonication (30 min, 40 kHz) in THF before curing .
- Thermal Conductivity: Functionalized derivatives enhance thermal networks, increasing conductivity by 50% at 10 wt% loading .
Q. How can conflicting NMR data (e.g., unexpected splitting) be resolved for this compound?
Methodological Answer:
- Dynamic Effects: Variable-temperature NMR (25–80°C) to probe rotational barriers in the propyl chain. Slow exchange at low temps splits signals .
- NOESY Analysis: Identify spatial proximity between isopropyl and aromatic protons to confirm preferred conformers .
- Synchrotron XRD: Cross-validate with crystallographic data to assign ambiguous signals .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
